Urease Inhibition Potency: Placement Within the Most Active Cluster of a 20‑Compound DHPM Series
In a scaffold-varied set of 20 DHPM derivatives, the target compound (identified as compound 5 in the study) exhibited urease inhibitory activity within the Ki range of 9.9 ± 0.5 to 18.3 ± 0.4 µM, a cluster that includes the seven most potent inhibitors of the series [1]. Although individual Ki values for each compound were not publicly reported, the target compound’s inclusion in this high‑potency group indicates that its 5‑ethyl/6‑methyl/4‑(p‑tolyl) substitution pattern is compatible with strong urease engagement, distinguishing it from less active analogs (Ki > 50 µM) that carry different 4‑aryl or 5‑substituents.
| Evidence Dimension | Urease inhibitory constant (Ki) |
|---|---|
| Target Compound Data | Ki in range 9.9–18.3 µM (exact value not publicly disclosed) |
| Comparator Or Baseline | Least active analogs in the same series: Ki > 50 µM |
| Quantified Difference | ≥ 2.7‑fold lower Ki (higher potency) relative to weakly active DHPMs in the set |
| Conditions | Jack bean urease; Lineweaver–Burk and Dixon plot analyses; competitive inhibition mode confirmed |
Why This Matters
Urease inhibition is therapeutically relevant for H. pylori eradication and struvite stone prevention; potency within the active range validates the scaffold for hit‑to‑lead progression, whereas most commercially available DHPM analogues lack characterized urease data.
- [1] Khan, F. A., Shamim, S., Ullah, N., Lodhi, M. A. et al. Dihydropyrimidones: A ligands urease recognition study and mechanistic insight through in vitro and in silico approach. Medicinal Chemistry Research, 30, 120–132 (2021). View Source
